molecular formula C12H8Cl2N4O B3886640 N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

Cat. No.: B3886640
M. Wt: 295.12 g/mol
InChI Key: TWMCVFQRWIEAHV-FMQZQXMHSA-N
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Description

N’-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of 2,3-dichlorobenzaldehyde with pyrazine-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N’-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones, such as:

Properties

IUPAC Name

N-[(Z)-(2,3-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4O/c13-9-3-1-2-8(11(9)14)6-17-18-12(19)10-7-15-4-5-16-10/h1-7H,(H,18,19)/b17-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCVFQRWIEAHV-FMQZQXMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 2
N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 3
N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 4
N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 5
N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide
Reactant of Route 6
N'-[(Z)-(2,3-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide

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